N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
Description
N-(1H-Indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide (CAS: 1219578-00-3) is a synthetic amide derivative featuring a pentanamide backbone linking an indol-6-yl group to a 4-(2-pyridyl)piperazine moiety. Its molecular formula is C₁₇H₂₀N₄O₃, with a molecular weight of 328.37 g/mol .
Properties
IUPAC Name |
N-(1H-indol-6-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c28-21(25-18-8-7-17-9-11-23-19(17)16-18)5-3-6-22(29)27-14-12-26(13-15-27)20-4-1-2-10-24-20/h1-2,4,7-11,16,23H,3,5-6,12-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJJBUKTWAENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactions. One common method involves the coupling of an indole derivative with a pyridine-substituted piperazine. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the pentanamide chain can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The indole and pyridine moieties can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
N-(Quinolin-3-yl)-5-(4-(2-Trifluoromethoxyphenyl)piperazin-1-yl)pentanamide (Compound 10d)
- Structure: Replaces the indol-6-yl group with quinolin-3-yl and substitutes the 2-pyridylpiperazine with a 2-trifluoromethoxyphenylpiperazine.
- Molecular Weight : 521.48 g/mol (vs. 328.37 g/mol for the target compound).
- Synthesis : Yielded 41% after dual chromatography , lower than sulfamoyl derivatives (see Table 1).
- Key Differences: The electron-withdrawing trifluoromethoxy group enhances metabolic stability but may reduce solubility. Quinoline’s planar aromatic system likely improves π-π stacking in hydrophobic binding pockets compared to indole’s bicyclic structure .
Sulfamoyl Pentanamide Derivatives
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Features a sulfamoyl linkage and a dioxoisoindolin group instead of the indole-piperazine system.
- Molecular Weight : 493.53 g/mol (C₂₄H₂₃N₅O₅S).
- Properties : Yellowish-white solid with 83% synthetic yield .
- The dioxoisoindolin moiety may reduce membrane permeability due to increased polarity .
Derivatives with Isoxazole and Thiazole Substituents
- Examples :
- C F2: 3,4-Dimethylisoxazole substituent.
- C F4: Thiazole-2-yl group.
- Key Differences :
Sulfonamide-Based Analogues
N-(4-Hydroxy-4-methyl-cyclohexyl)-4-(2-pyridyl)benzenesulfonamide
- Structure : Replaces the pentanamide backbone with a sulfonamide linker and incorporates a cyclohexyl group.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Efficiency : Sulfamoyl derivatives (yields 76–83%) outperform piperazine-containing amides (41% for Compound 10d ), likely due to milder reaction conditions or fewer purification steps.
- Biological Activity: The target compound’s indole group may favor interactions with tryptophan-binding receptors (e.g., 5-HT₆), whereas quinoline derivatives (Compound 10d) could target kinase domains . Sulfonamides () show promise in CNS disorders due to cyclohexyl-enhanced lipophilicity .
- Physicochemical Properties: Trifluoromethoxy groups (Compound 10d) improve metabolic stability but may hinder aqueous solubility .
Biological Activity
N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure
The compound's structure features an indole moiety linked to a pentanamide with a piperazine derivative, which is known for contributing to various biological activities. The presence of the indole ring is significant as indole derivatives are often associated with diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing indole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |
|---|---|---|
| 5d | 37.9–113.8 μM | 57.8–118.3 μM |
| 5g | Not specified | Not specified |
| 5k | Not specified | Not specified |
The most effective compound in related studies was identified as 5d , which showed superior activity compared to traditional antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antitumor Activity
Indole derivatives have also been explored for their antitumor potential. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
Several case studies have explored the biological effects of indole-based compounds:
- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various indole derivatives against S. aureus and E. coli. The results indicated that compounds similar to this compound exhibited MIC values lower than conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
- Antitumor Activity Assessment : Another investigation focused on the antitumor properties of indole derivatives, highlighting their ability to inhibit cell growth in breast cancer cell lines. The study concluded that these compounds could serve as lead molecules for developing new anticancer agents .
Pharmacological Mechanisms
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymes : Many indole derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
